molecular formula C17H16N2O5 B11505753 Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone

Benzo[1,3]dioxol-5-yl-(4-methyl-6-pyridin-3-yl-[1,5,2]dioxazinan-2-yl)-methanone

Cat. No.: B11505753
M. Wt: 328.32 g/mol
InChI Key: ASXXHICERSXZRM-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-6-(PYRIDIN-3-YL)-1,5,2-DIOXAZINANE is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a dioxazinane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-6-(PYRIDIN-3-YL)-1,5,2-DIOXAZINANE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Pyridine Ring: This step often involves the use of pyridine-3-carboxylic acid or its derivatives, which can be coupled with the benzodioxole intermediate.

    Construction of the Dioxazinane Ring: This is usually the final step, involving the cyclization of the intermediate compounds under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-6-(PYRIDIN-3-YL)-1,5,2-DIOXAZINANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-6-(PYRIDIN-3-YL)-1,5,2-DIOXAZINANE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-6-(PYRIDIN-3-YL)-1,5,2-DIOXAZINANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-METHYL-6-(PYRIDIN-3-YL)-1,5,2-DIOXAZINANE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxazinane ring, in particular, provides a unique scaffold that can be exploited for various applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(4-methyl-6-pyridin-3-yl-1,5,2-dioxazinan-2-yl)methanone

InChI

InChI=1S/C17H16N2O5/c1-11-9-19(24-17(23-11)13-3-2-6-18-8-13)16(20)12-4-5-14-15(7-12)22-10-21-14/h2-8,11,17H,9-10H2,1H3

InChI Key

ASXXHICERSXZRM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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